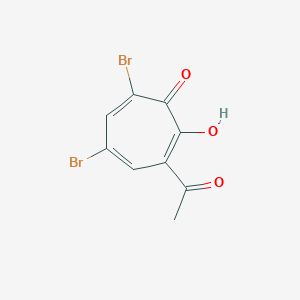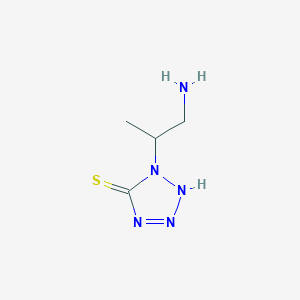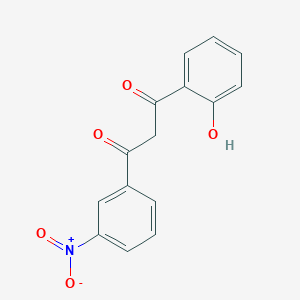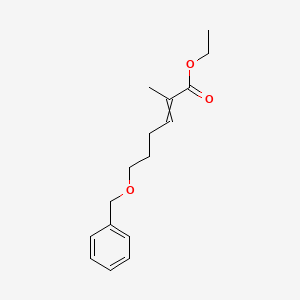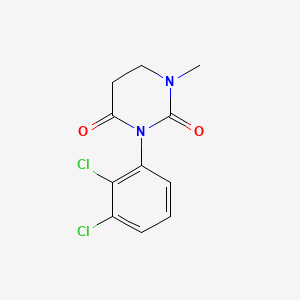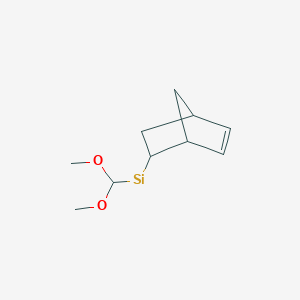
5-Methyl-3-phenyl-1H-indole-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-phenyl-1H-indole-2-carbohydrazide is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in various natural compounds, including tryptophan and plant hormones like indole-3-acetic acid
Preparation Methods
The synthesis of 5-Methyl-3-phenyl-1H-indole-2-carbohydrazide typically involves the conversion of indole-2-carboxylic acid to methyl 1H-indole-2-carboxylate in the presence of sulfuric acid in methanol. The obtained compound is then converted to 1H-indole-2-carbohydrazide using hydrazine in ethanol . This method is widely used in laboratory settings for the preparation of indole derivatives.
Chemical Reactions Analysis
5-Methyl-3-phenyl-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Methyl-3-phenyl-1H-indole-2-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-3-phenyl-1H-indole-2-carbohydrazide involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions. The nitrogen heteroatom in the indole ring acts as a hydrogen bond acceptor, allowing the compound to bind to various molecular targets . This binding can modulate cellular pathways and exert therapeutic effects.
Comparison with Similar Compounds
5-Methyl-3-phenyl-1H-indole-2-carbohydrazide can be compared with other indole derivatives such as:
5-Fluoro-3-phenyl-1H-indole-2-carbohydrazide: Known for its antiviral properties.
5-Bromo-3-phenyl-1H-indole-2-carbohydrazide: Exhibits potent anticancer activity.
3-Phenyl-1H-indole-2-carbohydrazide: Used in the synthesis of various pharmacologically active compounds.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
CAS No. |
105492-13-5 |
|---|---|
Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
5-methyl-3-phenyl-1H-indole-2-carbohydrazide |
InChI |
InChI=1S/C16H15N3O/c1-10-7-8-13-12(9-10)14(11-5-3-2-4-6-11)15(18-13)16(20)19-17/h2-9,18H,17H2,1H3,(H,19,20) |
InChI Key |
VVXDYTAJHUUMKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


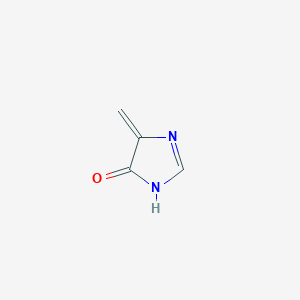
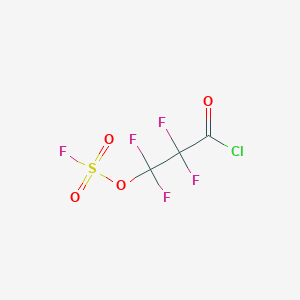
![{Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14329202.png)

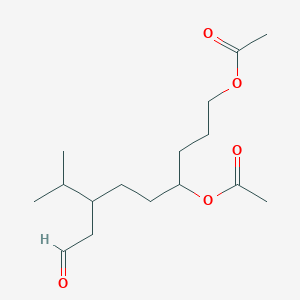
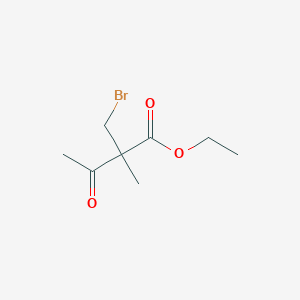
![1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B14329242.png)
